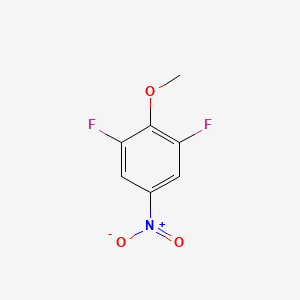

2,6-Difluoro-4-nitroanisole

Descripción

Significance of Fluorine Substitution in Aromatic Systems for Modulating Reactivity and Properties

The introduction of fluorine into aromatic systems profoundly alters their chemical behavior. Fluorine's high electronegativity imparts a strong inductive electron-withdrawing effect, which can decrease the electron density of the aromatic ring. numberanalytics.com This modification enhances the stability of the molecule and can make the aromatic ring more susceptible to nucleophilic attack. numberanalytics.comstackexchange.com

Furthermore, the presence of fluorine can influence the physical properties of a compound, such as its thermal stability and resistance to oxidation. numberanalytics.comnih.govacs.org The unique electronic and steric effects of fluorine substitution are leveraged in the design of advanced materials and pharmaceuticals, where precise control over molecular properties is paramount. nih.gov

Role of Nitro Groups in Activating Aromatic Systems for Chemical Transformations

The nitro group (NO2) is a potent electron-withdrawing group that significantly activates aromatic rings towards nucleophilic substitution reactions. nih.govwikipedia.org By delocalizing electron density from the ring through both inductive and resonance effects, the nitro group creates electron-deficient sites, making the ring more susceptible to attack by nucleophiles. nih.gov This activation is particularly pronounced when the nitro group is positioned ortho or para to a leaving group, as it can stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.orglibretexts.org The versatile reactivity of nitroaromatic compounds makes them crucial intermediates in the synthesis of a wide array of functionalized molecules. nih.gov

Overview of 2,6-Difluoro-4-nitroanisole within the Context of Contemporary Organic Chemistry Research

This compound is a trifunctional aromatic compound that has garnered attention in organic synthesis. Its structure, featuring two fluorine atoms ortho to a methoxy (B1213986) group and a nitro group in the para position, presents a unique combination of activating and directing groups. This arrangement makes it a valuable substrate for investigating reaction mechanisms, particularly in the field of nucleophilic aromatic substitution (SNAr). The interplay of the electron-withdrawing nitro group and the activating-yet-leaving-group potential of the fluorine atoms provides a platform for selective chemical transformations.

Physicochemical and Spectroscopic Profile of this compound

The distinct arrangement of substituents in this compound gives rise to a specific set of physical and spectroscopic characteristics that are crucial for its identification and application in synthesis.

Physicochemical Properties

| Property | Value |

| CAS Number | 392-25-6 canbipharm.com |

| Molecular Formula | C7H5F2NO3 bldpharm.com |

| Molecular Weight | 189.12 g/mol |

| Appearance | Solid |

| Melting Point | 74-78 °C |

Spectroscopic Data

The spectroscopic signature of this compound provides detailed information about its molecular structure.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons and the methoxy group protons. |

| ¹³C NMR | Resonances for the seven carbon atoms, with chemical shifts influenced by the attached functional groups. |

| ¹⁹F NMR | A characteristic signal for the two equivalent fluorine atoms. |

| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of C-F, C=C (aromatic), NO2, and C-O-C functional groups. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns that aid in structural elucidation. |

Synthesis and Reactivity

The synthesis of this compound and its subsequent reactivity are central to its utility in organic chemistry.

Synthetic Routes to this compound

The preparation of this compound typically involves the nitration of 2,6-difluoroanisole. The starting material, 2,6-difluoroanisole, can be synthesized from 2,6-difluorophenol (B125437) through Williamson ether synthesis. The nitration step must be carefully controlled to achieve the desired regioselectivity, placing the nitro group at the para position.

Key Reactions and Mechanistic Insights

This compound is primarily utilized in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nitro group activates the aromatic ring, making the fluorine atoms susceptible to displacement by a wide range of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions involving this compound, a nucleophile attacks the carbon atom bearing a fluorine atom, leading to the formation of a resonance-stabilized Meisenheimer complex. wikipedia.orglibretexts.org The negative charge in this intermediate is delocalized onto the nitro group. Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring and yields the substituted product. The presence of two fluorine atoms allows for sequential substitution reactions, providing a pathway to dissymmetrically substituted aromatic compounds.

Studies on related compounds like 2,4-dinitroanisole (B92663) and 2,6-dinitroanisole (B1268829) with amines have shown that both SNAr and SN2 reaction pathways can occur. acs.orgrsc.org The reaction of this compound with various nucleophiles is a subject of ongoing research to further understand the factors that govern the reaction pathway and product distribution.

Applications in Organic Synthesis

The unique reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecules with applications in various fields.

Intermediate for Specialty Polymers

The ability of this compound to undergo sequential nucleophilic aromatic substitution makes it a potential monomer for the synthesis of specialty polymers. researchgate.net Poly(ether ether ketone) (PEEK) and other high-performance polymers often rely on the formation of ether linkages through SNAr reactions. The difunctional nature of this compound allows for the creation of polymer chains with precisely controlled structures and properties.

Precursor for Agrochemicals

Many modern agrochemicals contain fluorinated aromatic moieties. The synthesis of these complex molecules often involves the introduction of fluorine-containing building blocks. This compound can serve as a precursor to various agrochemical scaffolds, where the fluorine atoms and the nitro group can be further functionalized to achieve the desired biological activity.

Building Block for Pharmaceutical Compounds

Fluorine-containing compounds are of significant interest in medicinal chemistry due to the unique properties that fluorine imparts, such as increased metabolic stability and binding affinity. nih.gov this compound can be used as a starting material for the synthesis of a variety of pharmaceutical agents. For instance, the core structure can be elaborated into inhibitors of specific enzymes or receptors. The synthesis of a potential PET agent for imaging B-Raf(V600E) in cancers involved a derivative of 2,6-difluorobenzoic acid, highlighting the utility of such fluorinated structures in medicinal chemistry. nih.gov

This compound stands as a testament to the power of strategic functionalization in organic chemistry. The combination of two fluorine atoms and a nitro group on an anisole (B1667542) framework creates a molecule with a rich and versatile reactivity profile. Its utility in nucleophilic aromatic substitution reactions opens doors to the synthesis of a wide range of complex molecules, from high-performance polymers to life-saving pharmaceuticals. As research continues to push the boundaries of chemical synthesis, the importance of such highly functionalized building blocks is only set to grow.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,3-difluoro-2-methoxy-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWLNWSVKHLZDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345505 | |

| Record name | 2,6-Difluoro-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392-25-6 | |

| Record name | 1,3-Difluoro-2-methoxy-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=392-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Precursor Utilization for 2,6 Difluoro 4 Nitroanisole

Advanced Synthetic Routes to 2,6-Difluoro-4-nitroanisole

The synthesis of this compound is achieved through carefully designed routes that control the placement of substituents on the benzene (B151609) ring. Key strategies include the methoxylation of highly fluorinated nitrobenzenes and the derivatization of related anisole (B1667542) compounds.

Methoxylation of Halogenated Nitrobenzene Precursors

A principal method for synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) of a polyfluorinated nitrobenzene. This approach leverages the strong activating effect of the nitro group to enable the displacement of a fluoride (B91410) ion by a methoxide (B1231860) nucleophile.

While the methoxylation of 3,4,5-Trifluoronitrobenzene is a theoretical route, the principles of regioselectivity in nucleophilic aromatic substitution (SNAr) reactions indicate it would not yield the desired product. The nitro group strongly activates the positions ortho and, particularly, para to it for nucleophilic attack. In 3,4,5-Trifluoronitrobenzene, the fluorine atom at the C4 position is para to the nitro group. Consequently, a methoxide nucleophile would preferentially attack this position, leading to the formation of 3,5-Difluoro-4-nitroanisole.

A more chemically sound and effective precursor for the synthesis of this compound is 2,4,6-Trifluoronitrobenzene . ossila.com In this molecule, the nitro group activates all three fluorine substituents. The fluorine atom at the C4 position (para) is the most activated leaving group for nucleophilic displacement. libretexts.org The reaction with a methoxide source selectively replaces this para-fluorine, leaving the two ortho-fluorines at C2 and C6 intact, thus yielding the target molecule, this compound.

The synthesis of this compound from 2,4,6-Trifluoronitrobenzene proceeds via the nucleophilic aromatic substitution (SNAr) mechanism. libretexts.org This reaction is not a concerted process nor does it follow SN1 or SN2 pathways, which are uncommon for aryl halides. Instead, it occurs in two main steps:

Nucleophilic Attack: The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electron-deficient carbon atom at the C4 position of the 2,4,6-Trifluoronitrobenzene ring. This position is highly electrophilic due to the strong electron-withdrawing effect of the para-nitro group. This addition step breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Leaving Group Departure: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and onto the oxygen atoms of the nitro group, which provides significant stabilization. libretexts.org In the final step, aromaticity is restored by the elimination of the fluoride ion from the C4 position. Fluorine is an effective leaving group in SNAr reactions because of its high electronegativity, which polarizes the C-F bond.

The presence of electron-withdrawing nitro groups ortho or para to the leaving group is crucial for accelerating the reaction by stabilizing the anionic intermediate. libretexts.org

The methoxylation of 2,4,6-Trifluoronitrobenzene is typically carried out under conditions that favor the SNAr mechanism. Key parameters are optimized to ensure high yield and selectivity.

| Parameter | Condition | Rationale |

| Nucleophile | Sodium methoxide (CH₃ONa) | Provides a strong methoxide nucleophile. |

| Solvent | Methanol (CH₃OH) | Acts as a solvent for both the substrate and the nucleophile and can be the source of methoxide if a base like NaOH is used. |

| Temperature | Room temperature to moderate heating | The reaction is often facile due to the high activation of the substrate, but gentle heating can increase the reaction rate. chegg.com |

| Molar Ratios | Stoichiometric or slight excess of sodium methoxide | Ensures complete consumption of the starting material. A large excess is generally not required. |

The reaction of 2,4,6-trinitrochlorobenzene, a similar highly activated substrate, with sodium methoxide proceeds readily at room temperature, illustrating the powerful activation provided by multiple nitro groups. chegg.com

Derivatization from Related Fluoro- and Nitro-Anisoles

An alternative synthetic approach involves starting with an anisole derivative and introducing the required fluorine atoms. This strategy relies on controlling the regioselectivity of the fluorination reaction.

The synthesis of this compound can be envisioned through the direct fluorination of 4-nitroanisole (B1192098). In this precursor, the existing substituents direct the position of the incoming electrophilic fluorine. The methoxy (B1213986) group (-OCH₃) is an activating, ortho-, para-directing group, while the nitro group (-NO₂) is a deactivating, meta-directing group.

The positions ortho to the strongly activating methoxy group (C2 and C6) are the most electron-rich and therefore the most susceptible to electrophilic attack. The nitro group, being meta-directing, also directs incoming electrophiles to the C2 and C6 positions (which are meta to it). Thus, the directing effects of both groups are synergistic, favoring disubstitution at the C2 and C6 positions.

Electrophilic fluorination is the key reaction type for this strategy. wikipedia.org

Anodic Fluorination: Electrochemical fluorination of 4-nitroanisole has been shown to be a viable method. Using Et₃N·5HF as both the fluorine source and supporting electrolyte in a mixed nonaqueous solvent system can achieve selective fluorination at the ortho-position relative to the methoxy group. researchgate.net This process can be repeated to introduce a second fluorine atom.

Electrophilic N-F Reagents: A wide range of modern electrophilic fluorinating agents containing a nitrogen-fluorine (N-F) bond are available. wikipedia.org Reagents like Selectfluor (F-TEDA-BF₄) are powerful and selective sources of "F⁺" and are effective in fluorinating electron-rich aromatic rings. researchgate.net The reaction would involve treating 4-nitroanisole with a suitable N-F reagent under optimized conditions to achieve difluorination at the desired positions.

| Method | Fluorinating Agent | General Conditions |

| Anodic Fluorination | Et₃N·5HF | Nonaqueous solvent (e.g., MeCN/DME), Room Temperature, Pulse electrolysis researchgate.net |

| Chemical Fluorination | Selectfluor (F-TEDA-BF₄) | Aprotic solvent (e.g., acetonitrile), often requires a catalyst or specific reaction conditions. nih.gov |

Methodologies for Introducing the Nitro Group

The introduction of a nitro group (-NO₂) onto an aromatic ring, known as nitration, is a fundamental reaction in organic synthesis. For a precursor such as 2,6-difluoroanisole, the fluorine and methoxy groups on the aromatic ring direct the position of the incoming nitro group. The two fluorine atoms at positions 2 and 6, along with the methoxy group at position 1, are ortho-para directing. Due to steric hindrance at the ortho positions, the nitro group is predominantly directed to the para position (position 4).

A common and effective method for the nitration of such activated aromatic rings involves the use of a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). google.com Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction.

The reaction is typically carried out at a controlled temperature to prevent over-nitration and the formation of unwanted byproducts. For relatively unreactive substrates, such as some polyhalogenated benzenes, more potent nitrating agents or harsher reaction conditions may be necessary. google.com

An alternative route involves the synthesis of a precursor that already contains a nitrogen-based functional group, which is then converted to a nitro group. For instance, a precursor like 2,6-difluoroaniline (B139000) can be oxidized to form the corresponding nitroso compound, which can then be further oxidized to the nitro derivative. chemicalbook.com Another approach involves the diazotization of an amino group, followed by a Sandmeyer-type reaction with a nitrite (B80452) source.

Microreaction System Applications in this compound Synthesis

Nitration reactions are often highly exothermic and can proceed at a very fast rate, posing significant safety risks, especially on an industrial scale. The use of microreaction systems, or continuous flow reactors, offers a powerful solution to these challenges. These systems are characterized by micro-sized channels that provide a very high surface-area-to-volume ratio, leading to extremely efficient heat transfer. soton.ac.uk

Key advantages of using microreactors for nitration include:

Enhanced Safety: The small reaction volumes at any given time minimize the risk of thermal runaway and potential explosions.

Precise Temperature Control: The superior heat exchange capabilities allow for the maintenance of a stable and optimal reaction temperature, which is crucial for controlling the reaction rate and minimizing the formation of byproducts. soton.ac.uk

Improved Yield and Selectivity: The precise control over reaction parameters such as temperature, residence time, and stoichiometry leads to higher yields and better selectivity for the desired product. soton.ac.uk

Rapid Process Optimization: The continuous nature of flow chemistry allows for rapid screening of reaction conditions to find the optimal parameters.

The nitration of various aromatic compounds, including fluorinated ones like p-difluorobenzene and trifluoromethoxybenzene, has been successfully demonstrated in microreactors. soton.ac.uk These studies have shown that high yields and selectivities can be achieved in very short reaction times, often on the order of seconds or minutes. soton.ac.uk Given these successes, the application of microreaction technology to the synthesis of this compound is a highly promising approach for a safe, efficient, and scalable manufacturing process.

Purification and Characterization of Synthetic Intermediates and Products

Following the synthesis, a rigorous purification and characterization process is necessary to ensure the identity and purity of this compound and its intermediates.

Spectroscopic Analysis in Reaction Monitoring and Product Confirmation (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be employed.

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons (OCH₃) and a signal for the two equivalent aromatic protons at positions 3 and 5. The chemical shift of these aromatic protons would be influenced by the adjacent fluorine and nitro groups. Based on data from similar compounds like 2,6-dichloro-4-nitroanisole, the aromatic protons would likely appear as a singlet in the downfield region.

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon atoms attached to the electronegative fluorine, oxygen, and nitro groups will have characteristic chemical shifts. The symmetry of the molecule would result in fewer signals than the total number of carbon atoms. For example, the carbons at positions 2 and 6 would be equivalent, as would the carbons at positions 3 and 5.

¹⁹F NMR: Fluorine-19 NMR is particularly important for fluorinated compounds. wikipedia.org It provides direct information about the fluorine atoms in the molecule. A single signal would be expected for the two equivalent fluorine atoms at positions 2 and 6. The chemical shift of this signal provides a sensitive probe of the electronic environment around the fluorine atoms. huji.ac.ilresearchgate.net

The following table provides predicted NMR data for this compound based on known data for analogous compounds. chemicalbook.comchemicalbook.comrsc.orgoup.com

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.9-4.1 | s | -OCH₃ |

| ¹H | ~8.1-8.3 | t (due to coupling with ¹⁹F) | H-3, H-5 |

| ¹³C | ~56 | q | -OCH₃ |

| ¹³C | ~110-115 | m | C-3, C-5 |

| ¹³C | ~140-145 | m | C-4 |

| ¹³C | ~150-155 (d, JC-F) | d | C-2, C-6 |

| ¹³C | ~160-165 (t, JC-F) | t | C-1 |

| ¹⁹F | ~ -110 to -130 | d (due to coupling with ¹H) | F-2, F-6 |

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for separating the desired product from any unreacted starting materials, intermediates, and byproducts, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile organic compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing this compound. sigmaaldrich.comgoogle.com The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. A UV detector would be used for detection, as the nitroaromatic chromophore absorbs UV light.

Gas Chromatography (GC): GC is an excellent technique for the analysis of volatile compounds. Given that this compound is expected to have a reasonable vapor pressure, GC would be a suitable method for purity assessment. scribd.com A capillary column with a suitable stationary phase would be used to separate the components of the mixture based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) could be used for detection. GC-MS would have the added advantage of providing mass information for each separated component, aiding in their identification. researchgate.netnih.gov

The following table summarizes the typical chromatographic techniques that would be employed for the purity assessment of this compound.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Purpose |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | UV | Purity assessment, quantification |

| GC | Capillary column (e.g., DB-5) | Helium or Hydrogen | FID or MS | Purity assessment, identification of volatile impurities |

Chemical Reactivity and Transformation Pathways of 2,6 Difluoro 4 Nitroanisole

Nucleophilic Aromatic Substitution (SNAr) Reactions

2,6-Difluoro-4-nitroanisole is a highly activated substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of two fluorine atoms and a nitro group, all of which are strong electron-withdrawing groups, significantly enhances the electrophilicity of the aromatic ring, making it susceptible to attack by nucleophiles. libretexts.orgsemanticscholar.org The SNAr reaction is a cornerstone of aromatic chemistry, providing a versatile method for the functionalization of electron-deficient aromatic compounds without the need for metal catalysts. researchgate.net

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. libretexts.org In the first, rate-determining step, the nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The negative charge of this intermediate is delocalized by the electron-withdrawing substituents. libretexts.org In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. mdpi.com

In this compound, the fluorine atoms are excellent leaving groups for SNAr reactions. This is somewhat counterintuitive as fluoride (B91410) is typically a poor leaving group in SN2 reactions. However, in SNAr, the high electronegativity of fluorine enhances the electrophilicity of the carbon it is attached to, accelerating the initial nucleophilic attack, which is the rate-determining step. libretexts.orgyoutube.com The reactivity order for halogens in SNAr reactions is generally F > Cl > Br > I. libretexts.org

The fluorine atoms in this compound can be displaced by a variety of nucleophiles, including amines and alkoxides. youtube.comnih.gov For instance, the reaction with amines can lead to the formation of N-substituted anilines, which are valuable intermediates in the synthesis of various functional materials and pharmaceuticals. semanticscholar.orgnih.gov Similarly, reaction with alkoxides yields the corresponding ether derivatives. youtube.com

Table 1: Examples of SNAr Reactions Involving Fluorine Substitution

| Nucleophile | Product Type |

| Amines (e.g., primary, secondary) | N-substituted anilines |

| Alkoxides (e.g., methoxide (B1231860), ethoxide) | Aryl ethers |

| Thiolates | Thioethers |

While less common than halogen displacement, the nitro group can also act as a leaving group in SNAr reactions, particularly when the aromatic ring is highly activated by other electron-withdrawing groups. rsc.orgnih.gov The leaving ability of the nitro group is generally lower than that of halogens. nih.gov However, in some cases, such as in the reaction of 1,4-dinitrobenzene (B86053) with phenoxides, the nitro group is displaced to form diphenyl ethers. rsc.org In the context of this compound, the substitution of the nitro group is less favored compared to the highly activated fluorine atoms.

It has been noted that the direct displacement of a nitro group often requires significant activation by other electron-withdrawing groups on the aromatic nucleus. nih.gov The reaction of nitroalkanes with certain nucleophiles, like the toluene-p-thiolate anion, can also lead to the displacement of the nitro group via an SN2 mechanism. rsc.org

The regioselectivity of nucleophilic attack on substituted aromatic rings is governed by the ability of the electron-withdrawing groups to stabilize the negative charge of the Meisenheimer intermediate. libretexts.org For an SNAr reaction to proceed, the electron-withdrawing group must be located ortho or para to the site of nucleophilic attack, allowing for effective resonance stabilization. libretexts.org

In this compound, both fluorine atoms are ortho to the strongly activating nitro group. This positioning makes both fluorine atoms susceptible to nucleophilic attack. The precise regioselectivity can be influenced by several factors, including the nature of the nucleophile and the reaction conditions. For instance, in dihalogenated nitrobenzenes, "hard" nucleophiles like methoxide can favor attack at a position meta to the nitro group, while "softer" nucleophiles like thiophenoxide favor substitution of a halogen ortho or para to the nitro group. researchgate.net Steric hindrance can also play a role in directing the nucleophile to the less sterically hindered position. rsc.org

Aromatic compounds can undergo nucleophilic substitution reactions upon photochemical excitation. iupac.org These photosubstitution reactions often exhibit different regioselectivity compared to their ground-state counterparts. In the case of this compound, photoreactions with nucleophiles have been studied as a potential method for creating biochemical photoprobes. acs.org

Upon irradiation, this compound can react with nucleophiles, leading to the substitution of either a fluorine atom or the methoxy (B1213986) group. openaire.eu

The photosubstitution reactions of many nitroaromatic compounds, including nitroanisoles, are believed to proceed through a triplet excited state. acs.orgopenaire.eu For example, the photoreaction of 2-fluoro-4-nitroanisole (B1330115) with n-hexylamine gives rise to both fluoride and methoxy substitution products. openaire.eu Mechanistic studies suggest that the substitution of the fluorine atom occurs via an SN2Ar* mechanism involving a π-π* triplet excited state. In contrast, the substitution of the methoxy group is proposed to proceed through an n-π* triplet excited state via an electron transfer mechanism. openaire.eu

The quantum yield for the formation of photosubstitution products can be influenced by factors such as temperature. For instance, in the photosubstitution of 4-nitroanisole (B1192098), the quantum yield for the formation of 4-methoxyphenol (B1676288) was found to be temperature-independent, while the formation of 4-nitrophenol (B140041) was temperature-dependent. This suggests that temperature can affect processes that occur after the initial partitioning between the different substitution pathways.

Photoreactions of this compound with Nucleophiles

Influence of Temperature on Regioselectivity and Quantum Yields in Photochemical Reactions

The study of photochemical reactions on nitroaromatic compounds reveals a significant dependence on temperature, particularly concerning regioselectivity and quantum yields. While specific research on this compound is limited, the behavior of the related compound, 4-nitroanisole, provides valuable insights into the potential photochemical transformations.

In the photochemical nucleophilic aromatic substitution of 4-nitroanisole with a hydroxide (B78521) ion, the regioselectivity of the reaction is dramatically influenced by temperature. rsc.org Studies conducted in a temperature range of -20 to 196 °C have shown that the ratio of the substitution products, 4-methoxyphenol and 4-nitrophenol, changes with temperature. rsc.org Specifically, the photosubstitution of the nitro group versus the methoxy group on the triplet state of 4-nitroanisole by a hydroxide ion in water yields approximately 80% 4-methoxyphenol and 20% 4-nitrophenol. nih.gov This product ratio exhibits a slight dependence on temperature in the range of 3 to 73 °C. nih.gov

The quantum yield for the formation of 4-methoxyphenol has been observed to be independent of temperature. rsc.org In contrast, the quantum yield for the formation of 4-nitrophenol is temperature-dependent, which suggests that a temperature-sensitive process occurs after the initial partitioning between the replacement of the nitro and methoxy groups. rsc.org A simple Arrhenius model, which considers the bonding of the hydroxide ion to the triplet state of 4-nitroanisole, can reproduce this slight temperature variation in the product yield ratio. nih.gov The competing transition states for this reaction have calculated activation energies of 2.2 and 2.6 kcal/mol. nih.gov

The efficiency of photosystem II (ΦPSIImax), a key parameter in photosynthesis, also shows a strong dependence on temperature, declining in both hot and cold conditions. copernicus.org This general principle of temperature affecting photochemical efficiency is applicable across various systems. copernicus.org

Reduction Reactions of the Nitro Group

The nitro group of this compound is a key functional group that can be readily transformed into an amino group, providing a pathway to various amine derivatives.

The reduction of the nitro group in this compound yields 3,5-difluoro-4-anisidine. This transformation is a critical step in the synthesis of more complex molecules, where the resulting amino group can be further functionalized. The general reaction is as follows:

Reaction Scheme:

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. This technique typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2), under a hydrogen atmosphere. The reaction is generally carried out in a solvent like ethanol (B145695), methanol, or ethyl acetate. The process is known for its high efficiency and clean conversion, with water being the only byproduct.

Typical Catalytic Hydrogenation Conditions:

| Catalyst | Hydrogen Pressure | Solvent | Temperature |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | 1-5 atm | Ethanol | Room Temperature |

| Platinum(IV) Oxide (PtO2) | 1-5 atm | Methanol | Room Temperature |

A classic and cost-effective method for the reduction of nitro groups is the use of iron powder in the presence of an acidic medium, such as an ammonium (B1175870) chloride solution. echemi.comescholarship.org This method is particularly useful for large-scale syntheses. The reaction proceeds via a series of single-electron transfers from the iron metal to the nitro group.

In a typical procedure, iron powder and ammonium chloride are refluxed in a mixture of ethanol and water. echemi.com The nitro compound, dissolved in ethanol, is then added to the reaction mixture. echemi.com The reaction is monitored until the starting material is consumed. The pH of the reaction mixture is typically around 6. echemi.com

Summary of Iron Powder Reduction Method:

| Reagents | Solvent System | Reaction Conditions |

|---|

The use of iron in conjunction with ammonium chloride is a well-established method for the reduction of nitro compounds. researchgate.net The reaction between iron(III) oxide and ammonium chloride has also been studied, indicating the role of ammonium chloride complexes in such reactions. researchgate.net

Transformations Involving the Methoxy Group

The methoxy group in this compound can also undergo chemical transformations, although it is generally more stable than the nitro group.

The cleavage of a methoxy group from an aromatic ring is a challenging transformation that typically requires harsh conditions. Oxidative cleavage is one possible route, although specific methods for this compound are not widely reported. However, related transformations on other methoxy-substituted phenols can provide insights.

For instance, the selective cleavage of a methoxy group in 2,6-dimethoxyphenol (B48157) can be achieved during a Friedel-Crafts reaction in the presence of aluminum chloride at elevated temperatures. nih.gov In this case, it is proposed that the double complexation of the starting material to the Lewis acid makes the compound highly electron-deficient and susceptible to a nucleophilic attack on the carbon of the methoxy group. nih.gov This suggests that a strong Lewis acid could potentially facilitate the cleavage of the methoxy group in this compound, likely in the presence of a nucleophile.

Another general approach to oxidative cleavage involves reagents like in situ-generated 3,4,5,6-tetramethyl-2-iodoxybenzoic acid (TetMe-IBX) with oxone as the terminal oxidant. organic-chemistry.org While this method is primarily used for the cleavage of olefins, it highlights the use of potent oxidizing systems that could potentially be adapted for the cleavage of stable ether linkages under specific conditions. organic-chemistry.org

Hydrolysis and Related Reactions

While specific studies detailing the hydrolysis of this compound under various pH conditions are not extensively documented in readily available literature, the principles of nucleophilic aromatic substitution (SNA) suggest that it would be susceptible to hydrolysis, particularly under basic conditions. The electron-withdrawing nature of the two fluorine atoms and the para-nitro group activates the aromatic ring towards attack by nucleophiles like the hydroxide ion.

The expected product of such a reaction would be 2,6-difluoro-4-nitrophenol, resulting from the displacement of the methoxy group. The reaction would likely proceed via a Meisenheimer complex, a resonance-stabilized intermediate, which is characteristic of nucleophilic aromatic substitution on activated aromatic systems.

Further research is required to delineate the specific kinetics and optimal conditions for the hydrolysis of this compound.

Other Significant Reaction Pathways

Beyond hydrolysis, the unique electronic and steric properties of this compound open up other avenues for chemical transformations, particularly with highly reactive nucleophiles and in pericyclic reactions.

Reactions with Organometallic Reagents

The reaction of this compound with potent organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), is anticipated to be complex. These reagents are strong nucleophiles and strong bases.

Given the highly electrophilic nature of the aromatic ring, one possible pathway is nucleophilic aromatic substitution, where the organometallic reagent displaces one of the fluorine atoms or the methoxy group. The regioselectivity of this substitution would be influenced by the nature of the organometallic reagent and the reaction conditions.

However, the presence of the nitro group introduces another reactive site. Organometallic reagents can also add to the nitro group, leading to its reduction or transformation into other functional groups. The outcome of the reaction would be a competitive balance between attack at the aromatic ring and reaction at the nitro group.

Detailed experimental studies are necessary to fully elucidate the products and mechanisms of the reactions between this compound and various organometallic reagents.

Cycloaddition Reactions

The electron-deficient nature of the aromatic ring in this compound, due to the fluorine and nitro substituents, suggests its potential to act as a dienophile or a heterodienophile in cycloaddition reactions, such as the Diels-Alder reaction.

In a typical Diels-Alder reaction, an electron-rich diene would react with the activated π-system of the this compound. The nitro group itself can also participate as a dienophile in hetero-Diels-Alder reactions.

Derivatives and Analogues of 2,6 Difluoro 4 Nitroanisole: Synthesis and Research Applications

Synthesis of Novel Compounds Utilizing 2,6-Difluoro-4-nitroanisole as a Building Block

The unique electronic properties of this compound make it a highly sought-after starting material for the creation of diverse and complex molecules. The presence of the nitro group, a versatile functional group, combined with the ortho- and para-directing fluorine atoms, allows for controlled and selective reactions, leading to the development of new chemical entities.

Fluorinated Aromatic Intermediates in Drug Synthesis

Fluorinated aromatic compounds are of remarkable importance in the development of pharmaceuticals due to the unique properties that fluorine imparts. The synthesis of such molecules often relies on the use of versatile building blocks, and this compound has emerged as a key intermediate. Its chemical structure allows for the generation of various fluorinated heteroaromatics, which are significant in drug design. The presence of fluorine can enhance properties such as lipophilicity and metabolic stability, which are crucial for a drug's effectiveness. urfu.ru

One notable application is in the synthesis of fluorinated heteroaromatics through a novel, transition-metal-free process. This method involves a triple-relay transformation that includes dearomatization, electrophilic fluorination, and rearomatization, offering an efficient route to these valuable compounds. The nitro group in this compound is a key functional group that can be transformed into various other functionalities, making it an ideal starting point for complex syntheses.

Precursors for Agrochemicals and Specialty Chemicals

The utility of this compound extends beyond pharmaceuticals into the realm of agrochemicals and specialty chemicals. Nitro compounds, in general, are considered versatile building blocks in organic synthesis. nih.gov The diverse reactivity of the nitro group allows for its transformation into a variety of other functional groups, making it a valuable component in the synthesis of complex molecules. nih.govfrontiersin.org

For example, the reduction of the nitro group to an amine is a common and crucial step in the synthesis of many agrochemical products. The resulting aniline (B41778) derivatives can then be further modified to create a wide range of active ingredients. The presence of the two fluorine atoms in the 2 and 6 positions of the aromatic ring can enhance the biological activity and selectivity of the final agrochemical product.

Advanced Pharmaceutical Intermediates and Lead Compounds

The development of advanced pharmaceutical intermediates and lead compounds often involves the use of highly functionalized and stereochemically complex molecules. nih.gov The unique reactivity of this compound makes it an excellent starting material for the synthesis of such compounds.

For instance, the nitro group can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov This allows for the construction of complex molecular frameworks that can serve as the basis for new drug candidates. The fluorine atoms on the aromatic ring can also play a crucial role in modulating the pharmacological properties of the final molecule, such as its binding affinity to a specific biological target.

Functionalization and Modification Strategies

The chemical versatility of this compound allows for a range of functionalization and modification strategies, further expanding its utility as a synthetic building block. These strategies often target the aromatic ring or the nitro group, enabling the introduction of new functional groups and the creation of even more complex molecular architectures.

Introduction of Additional Halogens (e.g., Bromination)

The introduction of additional halogen atoms, such as bromine, onto the this compound scaffold can be a valuable strategy for creating new intermediates with altered reactivity and potential for further functionalization. The bromination of a similar compound, p-nitroanisole, typically results in the introduction of a bromine atom at the position ortho to the methoxy (B1213986) group. chegg.com In the case of this compound, the directing effects of the existing substituents would need to be carefully considered to achieve selective bromination. The resulting bromo-difluoro-nitroanisole derivative could then serve as a precursor for cross-coupling reactions or other transformations. The reduction of the nitro group in such a compound would yield a bromo-difluoro-aniline derivative, a class of compounds used in the synthesis of various biologically active molecules. For example, 4-Bromo-2,6-difluoroaniline is a known intermediate used in the synthesis of potent inhibitors of VEGF receptor tyrosine kinase. sigmaaldrich.comnih.govchemicalbook.com

Cyanation and Subsequent Hydrolysis

The replacement of a nitro group or a halogen with a cyano group is another powerful functionalization strategy. For instance, 2,4-dicyano-6-nitro-anisole can be synthesized and subsequently used to create other derivatives. google.com While this example does not start from this compound, it demonstrates the principle of introducing cyano groups onto a nitro-substituted anisole (B1667542) ring. The cyano group can then be hydrolyzed to a carboxylic acid, further expanding the synthetic possibilities. This transformation would provide a route to difluorinated and nitrated benzoic acid derivatives, which are valuable intermediates in their own right.

Formation of Fluorinated Phenols

The conversion of this compound to its corresponding phenol, 2,6-Difluoro-4-nitrophenol, is a critical transformation that unlocks a new set of derivatives and applications. This process, which involves the cleavage of the methyl ether, can be achieved through various synthetic methodologies.

One of the most effective and widely used reagents for the demethylation of aryl methyl ethers, including those with electron-withdrawing groups, is boron tribromide (BBr₃). orgsyn.orgcommonorganicchemistry.commdma.ch The reaction typically proceeds by the formation of a Lewis acid-base complex between the boron atom and the ether oxygen. This is followed by a nucleophilic attack of the bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond. nih.govajrconline.org

The general mechanism for the demethylation of an aryl methyl ether with BBr₃ is as follows:

Complex Formation: The Lewis acidic BBr₃ coordinates to the oxygen atom of the methoxy group.

Nucleophilic Attack: A bromide ion, either from another molecule of BBr₃ or from the initial complex, attacks the methyl carbon in an Sɴ2-type reaction.

Cleavage: The carbon-oxygen bond of the methyl group is cleaved, forming methyl bromide and an aryloxy-dibromoborane intermediate.

Hydrolysis: Subsequent workup with water hydrolyzes the borane (B79455) intermediate to yield the final phenolic product and boric acid. nih.govajrconline.org

For the specific case of this compound, the reaction would be carried out in an inert solvent, such as dichloromethane, at reduced temperatures to control the reactivity of BBr₃. The presence of the strongly deactivating nitro and fluoro groups can influence the reaction rate, but BBr₃ is generally potent enough to effect the demethylation. mdma.ch

Structure-Activity Relationship Studies of this compound Derivatives

The biological activity of derivatives of this compound is intricately linked to the specific arrangement and electronic properties of its substituents. Understanding the structure-activity relationship (SAR) is crucial for the rational design of new molecules with desired biological functions.

Impact of Fluorine Substitution on Molecular Properties and Biological Activity

The introduction of fluorine into organic molecules can have profound effects on their physicochemical properties and biological activity. Fluorine's high electronegativity, small size, and ability to form strong bonds with carbon make it a unique tool in medicinal chemistry.

In the context of this compound derivatives, the two fluorine atoms positioned ortho to a reactive site can exert significant influence through both electronic and steric effects. The strong electron-withdrawing inductive effect of fluorine can modulate the acidity of nearby functional groups and influence the electron density of the aromatic ring. This, in turn, can affect the binding affinity of the molecule to biological targets.

The 2,6-difluorophenol (B125437) moiety, which can be derived from this compound, is sometimes employed as a bioisostere for a carboxylic acid. This substitution can maintain or improve biological activity while potentially altering properties like membrane permeability and metabolic stability.

The following table summarizes the general effects of fluorine substitution on key molecular properties relevant to biological activity:

| Property | Impact of Fluorine Substitution | Rationale |

| Lipophilicity | Generally increases | The substitution of hydrogen with the more lipophilic fluorine atom typically enhances the overall lipophilicity of the molecule. |

| Metabolic Stability | Often increases | The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes like cytochrome P450. |

| Acidity/Basicity | Can significantly alter pKa | The strong electron-withdrawing nature of fluorine can increase the acidity of nearby protons (e.g., phenolic hydroxyl) or decrease the basicity of nitrogen-containing groups. |

| Conformation | Can influence molecular shape | The introduction of fluorine can alter bond angles and lengths, and its electrostatic interactions can favor specific conformations that may be optimal for binding to a biological target. |

Role of the Nitro Group in Modulating Chemical Behavior

The nitro group is a powerful electron-withdrawing group that significantly influences the chemical and electronic properties of the aromatic ring in this compound and its derivatives.

The presence of the nitro group, particularly in the para position, greatly enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution reactions. This reactivity is a cornerstone of the synthetic utility of nitroaromatic compounds.

From a biological standpoint, the nitro group can participate in various interactions with biological targets. It can act as a hydrogen bond acceptor and its strong dipole moment can contribute to electrostatic interactions within a binding site. Furthermore, the nitro group can be metabolically reduced in vivo to form nitroso and hydroxylamino intermediates, which can be either a pathway for detoxification or a mechanism of bioactivation leading to therapeutic or toxic effects.

The table below outlines the key roles of the nitro group in modulating the chemical behavior of these compounds:

| Aspect | Role of the Nitro Group | Implication |

| Reactivity | Strong electron-withdrawing group | Activates the aromatic ring for nucleophilic substitution and influences the acidity of other substituents. |

| Electronic Properties | Lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) | Increases the electrophilicity of the molecule, making it a better electron acceptor in chemical and biological processes. |

| Biological Recognition | Can act as a hydrogen bond acceptor | Participates in specific binding interactions with biological macromolecules like enzymes and receptors. |

| Metabolism | Susceptible to reduction | Can be converted to other nitrogen-containing functional groups, leading to a cascade of metabolic products with potentially different biological activities. |

Computational and Theoretical Studies on 2,6 Difluoro 4 Nitroanisole

Quantum Chemical Calculations on Reaction Mechanisms

Quantum chemical calculations are fundamental to elucidating the step-by-step pathways of chemical reactions. nih.gov By modeling the energies of reactants, transition states, and products, researchers can map out the most favorable reaction routes.

Nucleophilic aromatic substitution (SNAr) is a key reaction class for nitroaromatic compounds. Computational studies have been instrumental in clarifying the mechanisms of these reactions. For instance, kinetic and mechanistic studies on the related compound, 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole, reacting with para-substituted anilines have revealed the complexity of the SNAr pathway. nih.govresearchgate.net

The interaction of light with nitroaromatic compounds can induce unique chemical transformations. Theoretical studies are crucial for understanding these excited-state processes. The photoreactions of 2,6-difluoro-4-nitroanisole with various nucleophiles have been a subject of such investigations. acs.org

To understand these pathways, researchers often study parent compounds like 4-nitroanisole (B1192098). Computational studies on 4-nitroanisole's photoreaction with hydroxide (B78521) ions show that the reaction's regioselectivity is highly dependent on temperature. At lower temperatures, substitution of the nitro group is favored, while at higher temperatures, substitution of the methoxy (B1213986) group becomes dominant. Quantum chemical calculations help explain this by analyzing the excited triplet state of the nitroarene, which typically proceeds via an SN2Ar* mechanism involving a σ-complex. The calculations can model the potential energy surfaces of these excited-state reactions, explaining why the quantum yield for forming different products can have different dependencies on temperature.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure and properties of molecules. nih.gov It offers a balance between accuracy and computational cost, making it ideal for studying moderately sized organic molecules.

DFT calculations provide deep insights into the electronic makeup of a molecule, which governs its reactivity. While direct DFT studies on this compound are not extensively detailed in the search results, research on the structurally analogous compound 2,6-difluoro-4-nitroaniline offers a clear picture of the methodology. researchgate.net In a quantum chemical study of this aniline (B41778) derivative, semi-empirical methods, which are related to DFT, were used to optimize the molecular geometry and analyze its electronic properties in both the gaseous phase and in solution. researchgate.net

The study calculated key quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. researchgate.net Furthermore, the calculations determined optimized bond lengths and angles, which were then compared with experimental X-ray diffraction data, showing good agreement. researchgate.net The use of solvent models (Polarized Continuum Model) demonstrated that the surrounding medium significantly influences the molecule's electronic structure and geometry. researchgate.net

| Bond | MNDO (Water) | AM1 (Water) | PM3 (Water) | Experimental (XRD) |

|---|---|---|---|---|

| C1-N1 | 0.141 | 0.142 | 0.140 | 0.138 |

| C4-N2 | 0.144 | 0.146 | 0.146 | 0.144 |

| C1-C2 | 0.141 | 0.142 | 0.142 | 0.140 |

| C2-C3 | 0.139 | 0.139 | 0.139 | 0.137 |

| C2-F1 | 0.135 | 0.136 | 0.134 | 0.135 |

| Angle | MNDO (Water) | AM1 (Water) | PM3 (Water) | Experimental (XRD) |

|---|---|---|---|---|

| C2-C1-C6 | 116.8 | 117.2 | 117.5 | 117.8 |

| C3-C4-C5 | 122.9 | 121.9 | 122.1 | 122.3 |

| F1-C2-C1 | 120.0 | 119.8 | 120.1 | 119.9 |

| O1-N2-C4 | 118.2 | 118.0 | 118.1 | 118.5 |

Table data is derived from a study on 2,6-difluoro-4-nitroaniline, a structurally similar compound, to illustrate the application of these computational methods.

A significant application of computational chemistry is the development of models that can predict the outcome of reactions. As seen in the SNAr studies of a related anisole (B1667542), the calculation of kinetic data and the generation of Hammett plots allow for the prediction of mechanistic pathways. nih.govresearchgate.net By correlating reaction rates with substituent electronic properties, these models can forecast whether a reaction with a new nucleophile will proceed via a polar or an SET mechanism. nih.gov

More advanced approaches involve creating multivariate linear regression models to predict relative reaction rates and regioselectivity for SNAr reactions based on the electrophile's structure. researchgate.net These quantitative models use descriptors derived from computational chemistry to build a predictive framework, which is a powerful tool for designing new synthetic routes and functional molecules.

Molecular Dynamics Simulations

While quantum chemical calculations often focus on static structures and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and intermolecular interactions in real-time.

For example, ab initio molecular dynamics (AIMD) simulations, which use quantum mechanical calculations to determine forces, can be used to study the interaction of a molecule with a surface or solvent. nih.gov A typical MD simulation is run under a specific ensemble (e.g., NVT, where the number of particles, volume, and temperature are constant) and uses a thermostat to maintain the desired temperature. nih.gov

Although specific MD simulation studies on this compound were not identified in the search results, this technique would be highly valuable. It could be used to:

Simulate the solvation of the molecule in different solvents to understand solubility and solvent-shell structure.

Model its conformational flexibility and the rotational barrier of the methoxy group.

Observe the dynamic process of its approach and binding to a biological target or a catalytic surface.

By tracking the positions and energies of all atoms over several picoseconds or nanoseconds, MD simulations offer a movie-like perspective of molecular behavior that is inaccessible to most experimental techniques. nih.gov

Investigation of Intermolecular Interactions

Theoretical studies on molecules structurally related to this compound, such as 2,6-diiodo-4-nitroanisole, reveal the significant role of various non-covalent interactions in their supramolecular structures. nih.gov In the case of the diiodo analogue, a single two-center iodo-nitro interaction links the molecules into isolated chains. nih.gov This suggests that halogen-nitro interactions could also be a key feature in the crystal packing of this compound.

Furthermore, computational evaluations of other nitro-aromatic compounds, like 3-nitropyrrole, have highlighted the importance of dipole-dipole interactions and dispersion forces in the stability of stacked molecular dimers. nih.gov The presence of the electron-withdrawing nitro group and the highly electronegative fluorine atoms in this compound is expected to create a significant molecular dipole moment, thereby promoting strong dipole-dipole interactions.

Computational studies on similar aromatic systems demonstrate that electrostatic and dispersion components are crucial in stabilizing complexes with various molecules. researchgate.net For this compound, the interplay of these forces—halogen bonding (fluoro-nitro interactions), π-π stacking of the aromatic rings, and dipole-dipole interactions—likely dictates its solid-state structure and influences its physical properties. Quantum chemical calculations, such as those performed for 2,6-difluoro-4-nitroaniline, can precisely model bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecule's planar configuration and its potential for intermolecular contacts. researchgate.net

A detailed analysis of the intermolecular interactions in 2,6-diiodo-4-nitroanisole, a close analogue, is presented in the table below, offering a likely model for the interactions in this compound.

| Interaction Type | Description | Significance in Supramolecular Structure |

| Halogen-Nitro Interaction | An interaction between the iodine (halogen) atom of one molecule and an oxygen atom of the nitro group of an adjacent molecule. | Links molecules into chains or sheets. nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the formation of three-dimensional frameworks. nih.gov |

| Dipole-Dipole Interactions | Electrostatic interactions between the permanent dipoles of molecules. | Influences the overall packing and stability of the crystal lattice. nih.gov |

Studies of Thermal Decomposition Behavior

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) are employed to determine decomposition temperatures, energy release, and kinetic parameters. mdpi.com For DFTNAN, DSC/TG analysis shows a single-step decomposition process with a mass loss approaching 100%, indicating a complete and continuous breakdown of the molecule. mdpi.com The peak decomposition temperature for DFTNAN is observed in the range of 252–298 °C, depending on the heating rate. mdpi.com

Table of Thermal Decomposition Data for the Analogue 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN)

| Parameter | Value | Method | Reference |

| Peak Decomposition Temperature (Tp) | 252–298 °C | DSC | mdpi.com |

| Apparent Activation Energy (Ek,0) | 97.93 kJ·mol−1 | Ozawa Method | mdpi.com |

| Pre-exponential Factor (Ak) | 4.73 × 108 min−1 | Ozawa Method | mdpi.com |

| Critical Temperature of Thermal Explosion (Tb) | 249.03 °C | Calculation | mdpi.com |

| Self-Accelerating Decomposition Temperature (TSADT) | 226.33 °C | Calculation | mdpi.com |

Theoretical studies on nitroalkanes and related compounds suggest several primary decomposition pathways. researchgate.net The most common initial steps are the homolytic cleavage of the C–NO₂ bond and the elimination of nitrous acid (HONO). researchgate.net The relative importance of these pathways is often temperature-dependent, with C–NO₂ bond dissociation becoming more significant at higher temperatures. researchgate.net

In the case of the analogue DFTNAN, a comparative study with trinitroanisole (TNAN) revealed that the decomposition is initiated by the rupture of a C–NO₂ bond. nih.gov Following this initial step, a massive release of heat occurs, which then triggers the cleavage of the ether group and the subsequent opening of the benzene (B151609) ring. nih.gov The decomposition proceeds with the formation of various gaseous products and short-chain fluorinated hydrocarbons. nih.gov Major side reactions can include the formation of polycyclic compounds through the interaction of reactive intermediates. nih.gov

The introduction of fluorine atoms into the aromatic ring has a profound effect on the thermal stability and decomposition mechanism of nitroaromatic compounds. Fluorine is the most electronegative element, and its strong electron-withdrawing nature can alter the bond strengths within the molecule. nih.gov

The fluorine atoms also influence the subsequent reaction pathways. Due to the high stability of the C-F bond, the fluorine atoms tend to remain bonded to carbon fragments during decomposition, ultimately forming stable fluorinated hydrocarbon products. nih.gov This alters the composition of the final decomposition products compared to the non-fluorinated analogue. nih.gov

Advanced Research Applications and Potential of 2,6 Difluoro 4 Nitroanisole in Chemical Science

Applications in Materials Science

The pursuit of novel materials with tailored electronic and optical properties is a significant driver of innovation in materials science. 2,6-Difluoro-4-nitroanisole serves as a key intermediate in the synthesis of such functional materials.

Precursors for Functional Materials

The development of functional polymers is crucial for the advancement of organic electronics. rsc.orgresearchgate.net The synthesis of these materials often involves the use of monomers with specific functional groups that can be polymerized and modified. researchgate.net Nitro-containing compounds, in particular, are valuable as the nitro group can be chemically transformed into other functional groups, such as amines. mdpi.com This allows for the synthesis of a wide array of functional polymers with diverse properties. researchgate.netmdpi.com

The presence of the nitro group in this compound makes it a candidate for the synthesis of functional polymers. For instance, the reduction of the nitro group to an amine would yield 2,6-difluoro-4-methoxyaniline, a monomer that could be incorporated into polymer chains. The fluorine atoms on the aromatic ring can influence the electronic properties, solubility, and stability of the resulting polymer, which are critical parameters for applications in organic electronics. rsc.org

The synthesis of functional poly(olefin)s, for example, is an area of active research, with a focus on incorporating functional groups that can enhance the properties of the polymer or allow for further reactions. researchgate.net While direct polymerization of this compound is not typical, its derivatives can be designed as monomers for copolymerization reactions, leading to materials with applications in areas such as photorefractive materials.

Applications in Organic Photovoltaic Devices (related compounds)

Organic photovoltaic (OPV) devices are a promising renewable energy technology, and their efficiency is highly dependent on the materials used in their construction. rsc.org The active layer of an OPV device typically consists of a blend of electron-donating and electron-accepting organic materials. rsc.org The design and synthesis of new organic semiconductors with optimized electronic and optical properties are central to improving OPV performance. rsc.org

While direct application of this compound in OPV devices is not widely documented, related nitro-containing aromatic compounds have been explored as building blocks for more complex molecules used in these devices. For example, nitro-perylenediimides have been used in the synthesis of functional organic materials where the nitro group serves as a handle for further chemical modifications. mdpi.com This strategy allows for the fine-tuning of the electronic properties of the final material. The electron-withdrawing nature of the nitro group and fluorine atoms in this compound could be leveraged in the design of new electron-accepting materials for OPV applications.

Role in Medicinal Chemistry and Pharmaceutical Research

The search for new therapeutic agents with improved efficacy and fewer side effects is a constant endeavor in medicinal chemistry. Nitro-containing compounds have historically played a significant role in drug discovery and development, exhibiting a wide range of biological activities. mdpi.comnih.gov

Synthesis of Anti-inflammatory Agents

Inflammation is a complex biological response, and the development of new anti-inflammatory agents is a key area of pharmaceutical research. rsc.org Many anti-inflammatory drugs target specific enzymes or receptors involved in the inflammatory cascade. The synthesis of novel heterocyclic compounds is a common strategy for discovering new anti-inflammatory agents. nih.govglobalresearchonline.netnih.gov

Nitroaromatic compounds can serve as versatile starting materials for the synthesis of various heterocyclic systems. nih.gov For instance, the reduction of the nitro group to an amine is a common transformation that opens up a wide range of synthetic possibilities for creating molecules with potential anti-inflammatory activity. While there are no direct reports on the synthesis of established anti-inflammatory drugs from this compound, its chemical structure suggests its potential as a precursor. The difluoro-substituted aminophenol derived from it could be a key intermediate in the synthesis of novel compounds to be screened for anti-inflammatory properties. The fluorine atoms can enhance metabolic stability and binding affinity of the final drug molecule.

Table 1: Examples of Heterocyclic Scaffolds in Anti-inflammatory Drug Discovery

| Heterocyclic Scaffold | Biological Target/Activity | Reference |

| Pyrazole (B372694) | Potent anti-inflammatory activity | nih.govglobalresearchonline.net |

| Imidazolone | COX-2 inhibition | nih.gov |

| Tetrahydropyridine | Inhibition of nitric oxide production | nih.gov |

Development of Novel Compounds with Enhanced Pharmacological Properties

The introduction of fluorine atoms into a drug molecule can significantly alter its pharmacological properties, including its metabolic stability, lipophilicity, and binding affinity to its biological target. This strategy is widely used in medicinal chemistry to optimize lead compounds.

This compound, with its two fluorine atoms, represents a valuable building block for the synthesis of novel fluorinated compounds with potentially enhanced pharmacological profiles. The diverse reactivity of the nitro group allows for its conversion into various other functionalities, providing a pathway to a wide range of new chemical entities. nih.gov These new molecules can then be evaluated for a variety of biological activities, not limited to anti-inflammatory effects. The pyrazole nucleus, for example, is a well-known pharmacophore present in drugs with diverse therapeutic actions, and its synthesis can involve intermediates derived from nitro compounds. nih.govglobalresearchonline.net

Design of Biochemical Photoprobes

Biochemical photoprobes are molecules that can be activated by light to study biological processes with high spatial and temporal resolution. nih.govnih.gov A key component of many photoprobes is a photolabile protecting group (PPG), also known as a "caging" group, which masks the function of a bioactive molecule until it is released by light. nih.govwikipedia.org

Nitrobenzyl derivatives are one of the most widely used classes of PPGs. wikipedia.orgresearchgate.net The general structure of this compound fits within this class. The photocleavage of nitrobenzyl-based PPGs is a well-studied process that can be fine-tuned by modifying the substituents on the aromatic ring. wikipedia.org The presence of electron-withdrawing groups, such as fluorine atoms, can influence the photophysical properties of the PPG, including its absorption wavelength and quantum yield of cleavage. wikipedia.org

The 2,6-difluoro-4-nitrophenyl moiety could potentially be used to "cage" a variety of biologically active molecules, such as neurotransmitters, signaling lipids, or peptides. Upon irradiation with light of a specific wavelength, the caged molecule would be released, allowing researchers to study its effects in a controlled manner. This approach is invaluable for dissecting complex biological pathways. nih.gov

Table 2: Key Features of Photolabile Protecting Groups (PPGs)

| Feature | Description | Reference |

| Photocleavage | Removal of the protecting group is triggered by light, often UV or near-UV. | wikipedia.org |

| Spatiotemporal Control | Allows for the precise control of where and when a bioactive molecule is released. | nih.gov |

| Orthogonality | Can be used in conjunction with other protecting groups that are removed by different stimuli. | wikipedia.org |

| Tunable Properties | The absorption wavelength and cleavage efficiency can be modified by altering the chemical structure. | wikipedia.org |

Analytical Chemistry Applications

In the field of analytical chemistry, the pursuit of precision and accuracy is paramount. The development and validation of analytical methods often rely on the availability of well-characterized reference materials. While direct and extensive research on the analytical applications of this compound is still emerging, its structural analogues and related compounds have found utility in various analytical techniques. This suggests a potential role for this compound in similar applications.

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for the separation, identification, and quantification of chemical compounds. The use of reference standards is a fundamental aspect of these methods, enabling accurate calibration and validation.

Although specific studies detailing the use of this compound as a reference standard are not widely documented, the analysis of related nitroaromatic compounds is common. For instance, various substituted nitroanisole derivatives have been successfully analyzed using reverse-phase HPLC methods. sielc.comoup.com These methods often employ mobile phases consisting of acetonitrile (B52724) and water, sometimes with additives like phosphoric or formic acid for improved peak shape and resolution. sielc.com Similarly, GC coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile nitroaromatic compounds. nih.gov

Given its defined chemical structure and molecular weight, this compound could potentially serve as a valuable reference standard in the development and validation of chromatographic methods for the analysis of complex mixtures containing fluorinated and nitrated aromatic compounds. Its unique retention time under specific chromatographic conditions would allow for its use as an internal or external standard, aiding in the accurate quantification of other analytes.

Below is a table summarizing typical chromatographic conditions used for the analysis of related anisole (B1667542) derivatives, which could serve as a starting point for developing methods for this compound.

| Compound | Chromatographic Technique | Column | Mobile Phase/Carrier Gas | Detector | Reference |

| 2,6-Dibromo-3-methyl-4-nitroanisole | HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV/MS | sielc.com |

| 2-Iodo-4-nitroanisole | HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV/MS | |

| Anisole and Nitroanisole Isomers | HPLC | Chromolith® Performance DIOL | n-Heptane, 1,4-Dioxane | UV | researchgate.net |

| 2,4,6-Trichloroanisole (TCA) and 2,4,6-Tribromoanisole (TBA) | GC-MS | - | - | MS | nih.gov |

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, allowing for the elucidation of molecular weights and structures. Accurate mass measurement, a key feature of high-resolution mass spectrometry (HRMS), requires calibration with known compounds.

While there is no specific literature citing this compound as a mass spectrometry calibrant, its unique elemental composition (C₇H₅F₂NO₃) gives it a precise molecular weight that could be utilized for this purpose. In the analysis of complex samples, particularly those containing other halogenated or nitroaromatic compounds, having a reference compound with a distinct and known mass is crucial for ensuring the accuracy of mass assignments. chromatographyonline.com

The fragmentation pattern of a compound in the mass spectrometer is also a key characteristic used for its identification. The study of the mass spectra of related compounds, such as 4-nitroanisole (B1192098) and its derivatives, provides insights into their fragmentation pathways. nih.govnih.gov The electron ionization (EI) mass spectrum of 4-nitroanisole, for example, shows a prominent molecular ion peak along with characteristic fragment ions. nih.gov It is anticipated that this compound would exhibit a distinct fragmentation pattern influenced by the presence of the two fluorine atoms and the nitro group, which could be used for its unambiguous identification in complex matrices.

The following table presents the molecular weights of this compound and some of its related compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| This compound | C₇H₅F₂NO₃ | 189.12 | |

| 4-Nitroanisole | C₇H₇NO₃ | 153.14 | nih.gov |

| 2,6-Dichloro-4-nitroanisole | C₇H₅Cl₂NO₃ | 222.02 | nih.gov |

| 2,6-Dimethyl-4-nitroanisole | C₉H₁₁NO₃ | 181.19 | sigmaaldrich.com |

Future Research Directions and Emerging Areas

The potential of this compound extends beyond its current applications, with several emerging areas of research highlighting its promise in advancing chemical science.

One of the most promising future directions lies in the field of medicinal chemistry and drug discovery. The incorporation of fluorine atoms into bioactive molecules is a well-established strategy to enhance their metabolic stability, binding affinity, and pharmacokinetic properties. nih.gov A notable example is the synthesis of a potential Positron Emission Tomography (PET) agent for imaging B-Raf(V600E) in cancers, which incorporates a 2,6-difluoro-N-(...)benzamide moiety. nih.gov This suggests that the 2,6-difluorinated aromatic scaffold, as present in this compound, could serve as a valuable building block for the development of new therapeutic and diagnostic agents.